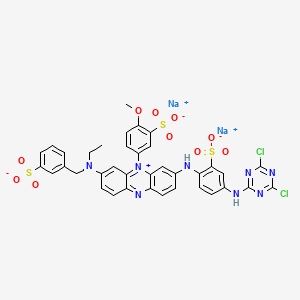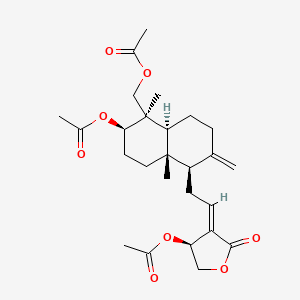
Triacetylandrographolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triacetylandrographolide is a derivative of andrographolide, a bicyclic diterpenoid lactone found in the plant Andrographis paniculata. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triacetylandrographolide is synthesized by acetylating andrographolide. The process involves reacting andrographolide with acetic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction typically occurs at room temperature and yields this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions using andrographolide extracted from Andrographis paniculata. The process is optimized for yield and purity, ensuring the compound’s suitability for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: Triacetylandrographolide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can reduce double bonds within the molecule.
Substitution: This reaction can replace acetyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Reagents such as halogens or nucleophiles are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory, anticancer, and antiviral properties.
Industry: Potential use in developing new pharmaceuticals and therapeutic agents.
Mécanisme D'action
Triacetylandrographolide exerts its effects through multiple mechanisms:
Molecular Targets: It targets various proteins and enzymes involved in inflammation, cancer cell proliferation, and viral replication.
Comparaison Avec Des Composés Similaires
Andrographolide: The parent compound with similar therapeutic properties but lower potency.
14-Deoxyandrographolide: A derivative with modified biological activity.
Neoandrographolide: Another derivative with distinct pharmacological effects.
Uniqueness: Triacetylandrographolide stands out due to its enhanced bioavailability and potency compared to its parent compound and other derivatives. Its acetylation increases its lipophilicity, allowing better cellular uptake and improved therapeutic efficacy .
Propriétés
Numéro CAS |
79233-05-9 |
|---|---|
Formule moléculaire |
C26H36O8 |
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
[(1R,2R,4aS,5R,8aS)-2-acetyloxy-5-[(2E)-2-[(4S)-4-acetyloxy-2-oxooxolan-3-ylidene]ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl acetate |
InChI |
InChI=1S/C26H36O8/c1-15-7-10-22-25(5,12-11-23(34-18(4)29)26(22,6)14-32-16(2)27)20(15)9-8-19-21(33-17(3)28)13-31-24(19)30/h8,20-23H,1,7,9-14H2,2-6H3/b19-8+/t20-,21-,22+,23-,25+,26+/m1/s1 |
Clé InChI |
KJFJXGDQSMGFTO-GSGGYZLZSA-N |
SMILES isomérique |
CC(=O)OC[C@]1([C@H]2CCC(=C)[C@H]([C@@]2(CC[C@H]1OC(=O)C)C)C/C=C/3\[C@@H](COC3=O)OC(=O)C)C |
SMILES canonique |
CC(=O)OCC1(C2CCC(=C)C(C2(CCC1OC(=O)C)C)CC=C3C(COC3=O)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


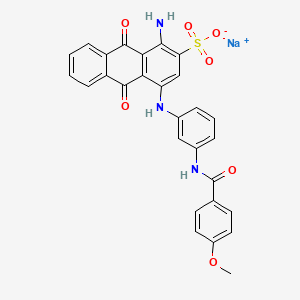
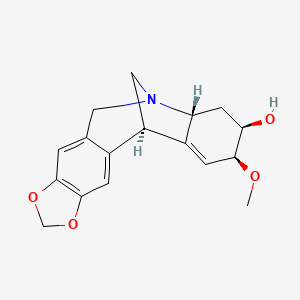
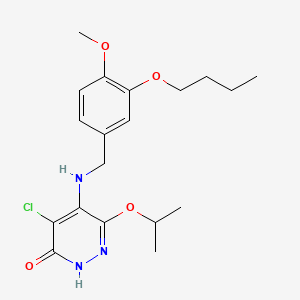

![dihydrogen phosphate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile](/img/structure/B12777498.png)
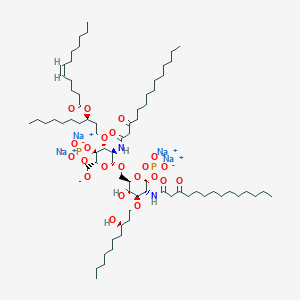
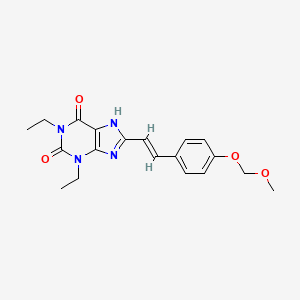
![3-[2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-1-(1H-imidazol-5-ylmethyl)-5,6-dimethoxyindazole;dihydrochloride](/img/structure/B12777524.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)ethyl (2S)-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B12777526.png)
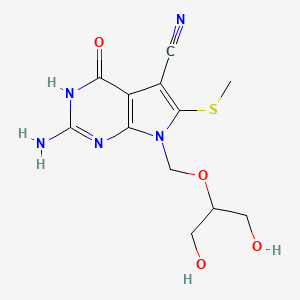
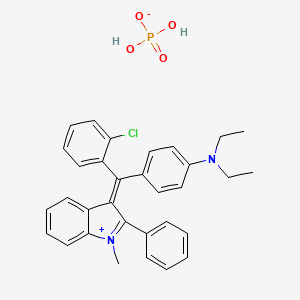
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12777547.png)
